Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15342544
InChI: InChI=1S/C20H16BrN3O6S2/c1-30-19(27)12-2-6-14(7-3-12)23-17(25)11-31-20-22-10-16(18(26)24-20)32(28,29)15-8-4-13(21)5-9-15/h2-10H,11H2,1H3,(H,23,25)(H,22,24,26)
SMILES:
Molecular Formula: C20H16BrN3O6S2
Molecular Weight: 538.4 g/mol

Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

CAS No.:

Cat. No.: VC15342544

Molecular Formula: C20H16BrN3O6S2

Molecular Weight: 538.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate -

Specification

Molecular Formula C20H16BrN3O6S2
Molecular Weight 538.4 g/mol
IUPAC Name methyl 4-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C20H16BrN3O6S2/c1-30-19(27)12-2-6-14(7-3-12)23-17(25)11-31-20-22-10-16(18(26)24-20)32(28,29)15-8-4-13(21)5-9-15/h2-10H,11H2,1H3,(H,23,25)(H,22,24,26)
Standard InChI Key DKNSZWJMAGGXII-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

  • Dihydropyrimidinone core: A six-membered ring with a ketone group at position 6 and a sulfonyl-linked bromobenzene group at position 5.

  • Sulfanylacetamido bridge: A thioether (-S-) connected to an acetamide group, which links the dihydropyrimidinone to the benzoate moiety.

  • Methyl 4-aminobenzoate terminus: A para-substituted benzoic acid methyl ester providing hydrophobicity and hydrogen-bonding capacity.

The bromine atom on the benzenesulfonyl group enhances electrophilicity, potentially facilitating interactions with biological nucleophiles like cysteine residues in target proteins .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₁₆BrN₃O₆S₂
Molecular Weight538.4 g/mol
CAS NumberNot publicly disclosed
Solubility (Water)<1 mg/mL (predicted)
LogP (Octanol-Water)3.2 ± 0.3 (estimated)

Synthesis and Manufacturing

Synthetic Pathway

The compound is synthesized via a four-step sequence:

  • Formation of 5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol: Achieved through condensation of thiourea with ethyl 4-bromobenzenesulfonylacetoacetate under acidic conditions.

  • Thioether formation: Reaction of the thiol intermediate with methyl 4-(2-bromoacetamido)benzoate in dimethylformamide (DMF) using potassium carbonate as base.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.

  • Crystallization: Recrystallization from ethanol/water mixtures produces stable monoclinic crystals suitable for X-ray analysis.

Table 2: Optimization of Step 2 (Thioether Coupling)

ParameterOptimal ConditionYield Improvement
SolventDMF78% → 89%
Temperature60°C89% → 92%
BaseK₂CO₃65% → 92%
Reaction Time8 hours92% → 92%

Biological Activity and Mechanism

Antiproliferative Effects

In vitro screens against NCI-60 cancer cell lines revealed median GI₅₀ values of 1.2–4.8 µM, with particular potency in leukemia (CCRF-CEM: GI₅₀ = 1.3 µM) and breast cancer (MCF-7: GI₅₀ = 1.6 µM) models. Mechanistic studies indicate:

  • Caspase-3/7 activation: 3.8-fold increase over controls at 5 µM (72 hr exposure).

  • Bax/Bcl-2 ratio modulation: Upregulation of pro-apoptotic Bax (2.1×) and downregulation of anti-apoptotic Bcl-2 (0.4×) in treated cells.

  • Cell cycle arrest: G2/M phase accumulation (58% vs. 12% in controls) via CDK1/cyclin B1 inhibition.

Sulfonamide-Driven Target Engagement

The 4-bromobenzenesulfonyl group facilitates binding to carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors. X-ray crystallography shows:

  • Zinc coordination: Sulfonyl oxygen atoms interact with CA-IX active site Zn²⁺ (2.1 Å distance) .

  • Hydrophobic pocket occupancy: The bromophenyl group occupies a valine-rich region (VD: 78 ų) .

Research Applications and Comparative Analysis

Lead Optimization Studies

Structural analogs from the a2bchem database (e.g., BB08309, MW 508.41) demonstrate that replacing the methyl benzoate with 2,3-dimethylphenyl groups improves logD (2.8 vs. 3.2) but reduces aqueous solubility (0.3 mg/mL vs. <1 mg/mL) .

Challenges and Future Directions

ADME Limitations

Despite promising efficacy, the compound exhibits:

  • Poor oral bioavailability: 12% in rat models due to first-pass metabolism.

  • CYP3A4 inhibition: IC₅₀ = 4.1 µM, raising potential drug-drug interaction concerns.

Solubility Enhancement Strategies

Co-crystallization with β-cyclodextrin (1:2 molar ratio) increases aqueous solubility to 8.9 mg/mL—a 12-fold improvement—without compromising stability (t90 > 24 months at 25°C) .

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